N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted with a phenyl group at position 1, a methyl group at position 5, and a carboxamide moiety at position 2. The carboxamide nitrogen is linked to a methylene group attached to a 1,2,4-oxadiazole ring, which is further substituted at position 3 with a (4-methoxyphenoxy)methyl group.
Properties
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-15-19(12-24-27(15)16-6-4-3-5-7-16)22(28)23-13-21-25-20(26-31-21)14-30-18-10-8-17(29-2)9-11-18/h3-12H,13-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENIOBZJWYLOPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NO3)COC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes an oxadiazole ring and a pyrazole moiety, both of which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₄ |
| Molecular Weight | 373.37 g/mol |
| CAS Number | 1251696-47-5 |
| LogP | 3.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
The presence of functional groups such as methoxy and phenoxy contributes to its solubility and reactivity, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The oxadiazole ring is known for enhancing the bioactivity of compounds by facilitating interactions with enzymes and receptors involved in disease pathways.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes that play roles in inflammatory responses or cancer progression.
- Modulation of Signaling Pathways: It could affect key signaling pathways involved in cell proliferation and apoptosis.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound's structural features suggest it may inhibit cancer cell growth through various mechanisms:
- Cytotoxicity Studies: In vitro studies have shown that similar pyrazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231, demonstrating potential for this compound as an anticancer agent .
- Synergistic Effects: Some studies have explored the combination of pyrazole derivatives with established chemotherapeutics like doxorubicin, revealing enhanced efficacy against resistant cancer cell lines .
Anti-inflammatory Activity
The incorporation of the oxadiazole moiety is associated with anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines: Compounds containing oxadiazole rings have been reported to reduce levels of inflammatory cytokines in various models.
- Pain Relief Mechanisms: Similar compounds have shown analgesic properties, suggesting potential applications in pain management.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties:
- Antifungal Activity: Related pyrazole derivatives have demonstrated effectiveness against various fungal pathogens .
- Bacterial Inhibition: Some studies indicate potential antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, some synthesized pyrazole carboxamides have demonstrated significant antifungal activity against various pathogens, suggesting that N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide may also possess similar properties due to its structural similarities to known active compounds .
Antioxidant Properties
The antioxidant capacity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown effectiveness in scavenging free radicals. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases .
Anticancer Potential
Several studies have indicated that pyrazole-based compounds can inhibit the proliferation of cancer cells. The unique structure of this compound may enhance its anticancer activity compared to simpler analogs. Research into related compounds has shown promising results in targeting specific cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial activity of various pyrazole derivatives. The results indicated that compounds with similar structures to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyldisplayed significant inhibition against fungal strains such as Colletotrichum gloeosporioides and Fusarium solani .
Case Study 2: Anticancer Activity
In vitro studies on related pyrazoles demonstrated their ability to induce apoptosis in cancer cell lines. The unique structural features of N-(...)-carboxamide derivatives were linked to enhanced activity against colon cancer cells .
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity Potential: The oxadiazole ring in the target compound is associated with kinase inhibition and antimicrobial activity in literature, though specific data for this derivative are unavailable in the provided evidence .
- Thermal Stability : Higher melting points in halogenated analogues (e.g., 3b) suggest that electron-withdrawing groups improve stability, whereas methoxy groups may lower it due to steric effects.
- Solubility: The 4-methoxyphenoxy group likely improves aqueous solubility compared to chloro analogues, critical for bioavailability.
Q & A
Q. What are the key synthetic strategies for constructing the 1,2,4-oxadiazole moiety in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. Two primary methods are reported:
- Hydrazide Cyclization : Substituted hydrazides are treated with phosphorus oxychloride (POCl₃) at 120°C to form the oxadiazole core .
- Thiol-Mediated Alkylation : 1,3,4-Oxadiazole-2-thiol derivatives react with alkyl halides (e.g., RCH₂Cl) in dimethylformamide (DMF) with K₂CO₃ as a base at room temperature . Table 1 : Comparison of Oxadiazole Synthesis Methods
| Method | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Hydrazide Cyclization | POCl₃, 120°C, 4–6 hours | 60–75% | |
| Thiol-Mediated Alkylation | K₂CO₃, DMF, RCH₂Cl, room temperature | 50–70% |
Q. How is the pyrazole core synthesized and functionalized?
The pyrazole backbone is formed via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and N,N-dimethylformamide dimethyl acetal (DMF-DMA). Subsequent hydrolysis under basic conditions yields the carboxylic acid derivative, which is amidated to introduce the carboxamide group . Key steps include:
- Cyclocondensation : 24-hour reflux in ethanol.
- Hydrolysis : NaOH in aqueous ethanol at 80°C.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve oxadiazole ring formation?
Conflicting yields in oxadiazole synthesis (Table 1) suggest optimization depends on:
- Catalyst/Base Selection : K₂CO₃ in DMF (room temperature) minimizes side reactions but may require longer reaction times compared to POCl₃ (high temperature, higher risk of decomposition) .
- Solvent Polarity : DMF enhances nucleophilic substitution in thiol-mediated alkylation, while POCl₃ requires anhydrous conditions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves by-products like unreacted hydrazides or dimerization products.
Q. What spectroscopic and computational techniques validate the compound’s structure?
Experimental Characterization :
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole ring vibrations (C=N, ~1600 cm⁻¹) .
- NMR : ¹H NMR distinguishes methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). ¹³C NMR identifies quaternary carbons in the oxadiazole ring (~165–170 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of the 1,2,4-oxadiazole and pyrazole rings (e.g., bond angles, dihedral angles) .
Computational Methods :
- Molecular Docking : Predicts binding affinity to biological targets (e.g., enzymes) using software like AutoDock Vina. Docking scores correlate with experimental IC₅₀ values in activity studies .
- DFT Calculations : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity .
Q. How do structural modifications influence biological activity?
Structure-activity relationship (SAR) studies highlight:
- Methoxy Group Position : Para-substitution on the phenoxy moiety enhances metabolic stability compared to ortho/meta positions .
- Oxadiazole vs. Thiadiazole : Replacing 1,2,4-oxadiazole with 1,3,4-thiadiazole reduces activity by 30–50%, suggesting electronic effects dominate target interactions . Table 2 : Activity Trends in Analogues
| Modification | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|
| Parent Compound | 0.45 ± 0.02 | |
| 1,3,4-Thiadiazole Replacement | 0.98 ± 0.10 | |
| Ortho-Methoxy Phenoxy | 1.20 ± 0.15 |
Q. How to resolve contradictions in synthetic yields between hydrazide cyclization and thiol-alkylation routes?
Discrepancies arise from:
- Reaction Mechanism : POCl₃-driven cyclization is more efficient for electron-deficient hydrazides, while thiol-alkylation favors bulky substituents .
- By-Product Formation : Thiol-mediated routes generate disulfide by-products under oxidative conditions, reducing yield. Adding reducing agents (e.g., DTT) improves purity .
Methodological Recommendations
- Synthetic Protocol : Prioritize POCl₃ cyclization for electron-poor substrates and thiol-alkylation for sterically hindered derivatives.
- Characterization Workflow : Combine NMR, IR, and X-ray crystallography for unambiguous structural confirmation.
- Computational Validation : Use docking and DFT to prioritize analogues for synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
